molecular formula C10H4ClFN2 B13220662 8-Chloro-5-fluoroisoquinoline-1-carbonitrile

8-Chloro-5-fluoroisoquinoline-1-carbonitrile

Cat. No.: B13220662
M. Wt: 206.60 g/mol
InChI Key: SUIPPBNLVNACDM-UHFFFAOYSA-N
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Description

8-Chloro-5-fluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₄ClFN₂. It is a derivative of isoquinoline, featuring both chloro and fluoro substituents on the aromatic ring, as well as a nitrile group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 8-Chloro-5-fluoroisoquinoline-1-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Chemical Reactions Analysis

8-Chloro-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Chloro-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Researchers use it to study the effects of halogenated isoquinolines on biological systems.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The nitrile group also plays a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

8-Chloro-5-fluoroisoquinoline-1-carbonitrile can be compared with other halogenated isoquinoline derivatives, such as:

  • 8-Chloroisoquinoline-1-carbonitrile
  • 5-Fluoroisoquinoline-1-carbonitrile
  • 8-Bromo-5-fluoroisoquinoline-1-carbonitrile

These compounds share similar structural features but differ in their halogen substituents. The unique combination of chloro and fluoro groups in this compound provides distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C10H4ClFN2

Molecular Weight

206.60 g/mol

IUPAC Name

8-chloro-5-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4ClFN2/c11-7-1-2-8(12)6-3-4-14-9(5-13)10(6)7/h1-4H

InChI Key

SUIPPBNLVNACDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN=C2C#N)Cl

Origin of Product

United States

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